1-[1-(4-Fluorophenyl)ethyl]pyrrolidine
Overview
Description
The compound’s structure consists of a pyrrolidine ring substituted with a 1-(4-fluorophenyl)ethyl group, making it a unique entity in the realm of heterocyclic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Fluorophenyl)ethyl]pyrrolidine typically involves the reaction of 4-fluoroacetophenone with pyrrolidine under specific conditions. The process can be summarized as follows:
Step 1: 4-Fluoroacetophenone is reacted with a suitable base to form an enolate intermediate.
Step 2: The enolate intermediate undergoes nucleophilic addition with pyrrolidine.
Step 3: The resulting product is purified through recrystallization or chromatography to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Fluorophenyl)ethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[1-(4-Fluorophenyl)ethyl]pyrrolidine has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an analgesic agent.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[1-(4-Fluorophenyl)ethyl]pyrrolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to certain receptors or enzymes, modulating their activity.
Pathways Involved: It may influence neurotransmitter pathways, leading to its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring, used widely in medicinal chemistry.
Fluorophenyl derivatives: Compounds with a fluorophenyl group, known for their bioactivity and therapeutic potential
Uniqueness: 1-[1-(4-Fluorophenyl)ethyl]pyrrolidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a pyrrolidine ring with a fluorophenyl group makes it a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)ethyl]pyrrolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-10(14-8-2-3-9-14)11-4-6-12(13)7-5-11/h4-7,10H,2-3,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTXBSWCEXDMHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101296679 | |
Record name | 1-[1-(4-Fluorophenyl)ethyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101296679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790263-44-4 | |
Record name | 1-[1-(4-Fluorophenyl)ethyl]pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=790263-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[1-(4-Fluorophenyl)ethyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101296679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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